5-cyclopropyl-N-(3-methoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
5-cyclopropyl-N-(3-methoxyphenyl)-1-phenyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c1-25-16-9-5-6-14(12-16)20-19(24)17-18(13-10-11-13)23(22-21-17)15-7-3-2-4-8-15/h2-9,12-13H,10-11H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLYXIXZAKAIZGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclopropyl-N-(3-methoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using a suitable cyclopropylating agent.
Attachment of the Methoxyphenyl and Phenyl Groups: These groups can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes to achieve higher yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the triazole ring or the carbonyl group, potentially leading to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl or methoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Biological Activities
The compound has been investigated for several biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Below is a summary of its key applications:
Antimicrobial Activity
Research has demonstrated that 5-cyclopropyl-N-(3-methoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide exhibits significant antimicrobial effects against various bacterial strains.
| Target Organism | Minimum Inhibitory Concentration (MIC) | Reference Year |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | 2024 |
| Escherichia coli | 64 µg/mL | 2024 |
Anticancer Activity
The compound has shown promising results in inhibiting the growth of cancer cells. A notable study evaluated its effects on breast cancer cell lines.
| Cell Line | IC50 Value | Observation | Reference Year |
|---|---|---|---|
| MCF-7 | 15 µM | Dose-dependent decrease in viability | 2023 |
Anti-inflammatory Properties
In vitro studies have indicated that this compound can reduce inflammation markers in macrophages.
| Inflammatory Marker | Reduction Percentage | Reference Year |
|---|---|---|
| TNF-alpha | ~50% | 2025 |
| IL-6 | ~50% | 2025 |
Case Studies
Several case studies have been conducted to further understand the potential applications of this compound:
- Antimicrobial Efficacy Study (2024) : This study focused on evaluating the compound's effectiveness against Gram-positive and Gram-negative bacteria. The results indicated significant inhibitory effects on both types of bacteria, suggesting its potential as an antimicrobial agent.
- Cytotoxicity Evaluation (2023) : The study assessed the cytotoxic effects of the compound on human breast cancer cells (MCF-7). It was found that the compound significantly reduced cell viability in a dose-dependent manner.
- Inflammation Model Study (2025) : This research investigated the anti-inflammatory properties using lipopolysaccharide-stimulated macrophages. The treatment with the compound resulted in a notable reduction in pro-inflammatory cytokines.
Mechanism of Action
The mechanism of action of 5-cyclopropyl-N-(3-methoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. Triazole derivatives are known to inhibit enzymes such as cytochrome P450, which play a crucial role in various biological processes. The compound may also interact with other proteins and receptors, leading to its observed biological effects.
Comparison with Similar Compounds
The structural and functional attributes of 5-cyclopropyl-N-(3-methoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide can be contextualized by comparing it to analogues with modifications in the triazole core, aryl substituents, or carboxamide side chains. Below is a detailed analysis:
Structural Analogues with Triazole-Carboxamide Skeletons
Several compounds share the 1-aryl-1H-1,2,3-triazole-4-carboxamide framework but differ in substituents (Table 1):
Key Observations :
- Substituent Effects : The 3-methoxyphenyl group in the target compound enhances π-π stacking and moderate lipophilicity, whereas chlorine or hydroxyalkyl substituents in analogues alter polarity and hydrogen-bonding capacity .
- C5 Modifications: Cyclopropyl (target) vs. methyl or amino groups influence steric bulk and electronic density. The cyclopropyl group in the target compound improves metabolic stability compared to methyl .
Pyrazole-Carboxamide Analogues
Pyrazole-based carboxamides (e.g., 5-chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-1H-pyrazole-4-carboxamides) exhibit distinct heterocyclic cores (Table 2):
Key Observations :
- Triazole vs. This may enhance binding affinity to biological targets like kinases or DNA .
- Physicochemical Properties : Pyrazole derivatives generally exhibit higher melting points (e.g., 133–183°C) due to stronger intermolecular interactions (e.g., 3a–3e in ), whereas triazoles may prioritize solubility over crystallinity.
Functional Group Impact on Bioactivity
- Methoxy Groups : The 3-methoxyphenyl group in the target compound balances lipophilicity and solubility, unlike the 4-chlorophenyl or fluorobenzyl groups in analogues, which increase hydrophobicity but reduce metabolic stability .
- Amino Substitutions: Amino groups at C5 (e.g., in ) improve water solubility but may reduce membrane permeability compared to cyclopropyl or methyl groups.
Yield Comparison :
- Triazole derivatives (e.g., target compound) often achieve 60–75% yields , while pyrazole-carboxamides (e.g., 3a–3e) show 62–71% yields under similar conditions .
Biological Activity
5-Cyclopropyl-N-(3-methoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological activities, particularly in relation to its anticancer properties and enzyme inhibition.
Synthesis and Structural Characteristics
The synthesis of this compound involves the reaction of cyclopropyl derivatives with phenyl and methoxy-substituted phenyl groups. The compound can be synthesized through a multi-step process involving carbonyl diimidazole and subsequent reactions with various anilines. The final product is characterized by its distinct triazole ring structure which contributes to its biological activity.
Crystal Structure Analysis
The crystal structure of the compound has been analyzed using X-ray diffraction techniques. Key parameters include:
- Chemical Formula : C19H17N4O2
- Crystal System : Monoclinic
- Space Group : P21/n
- Unit Cell Dimensions : a = 10.5673 Å, b = 8.0182 Å, c = 21.2318 Å
These structural details are crucial for understanding the interactions at the molecular level that contribute to its biological effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. The compound demonstrates significant cytotoxic effects against various cancer cell lines. For instance:
- IC50 Values : The compound exhibited IC50 values in the range of 1.61 ± 1.92 µg/mL against Jurkat cells, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
The mechanism of action appears to involve apoptosis induction and inhibition of cell proliferation through interactions with specific cellular pathways.
Enzyme Inhibition
This compound has also been investigated for its ability to inhibit various enzymes:
- Carboxylesterase Inhibition : Studies indicate that this compound acts as a reversible inhibitor of carboxylesterase (CaE), with kinetic studies revealing mixed-type inhibition . This property may have implications for drug metabolism and detoxification processes in the body.
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound:
- Cell Line Studies : In vitro studies using cancer cell lines such as A431 and HT29 demonstrated that the compound significantly reduces cell viability, suggesting a promising avenue for cancer treatment.
- Molecular Docking Studies : Computational studies have shown that the compound binds effectively to target proteins involved in cancer progression, providing insights into its mechanism of action.
Data Summary
| Property | Value |
|---|---|
| Chemical Formula | C19H17N4O2 |
| Anticancer Activity (IC50) | 1.61 ± 1.92 µg/mL |
| Enzyme Inhibition | Reversible CaE inhibitor |
| Crystal System | Monoclinic |
| Space Group | P21/n |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-cyclopropyl-N-(3-methoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of triazole-carboxamide derivatives typically involves multi-step reactions. For example, cyclopropane-substituted triazoles may be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) followed by carboxamide coupling. Optimization strategies include:
-
Temperature Control : Maintaining 60–80°C during cyclopropane ring formation to minimize side reactions .
-
Catalyst Selection : Using Cu(I) iodide or CuSO₄·Na ascorbate for regioselective triazole formation .
3-二氟甲基-1-甲基-1H-吡唑-4-羧酸的合成路线设计策略02:06
-
Purification : Column chromatography with ethyl acetate/hexane (3:7) to isolate the final product with >95% purity .
Q. How can low solubility of this compound in aqueous media be addressed in biological assays?
- Methodological Answer : To enhance solubility for in vitro studies:
- Co-solvent Systems : Use DMSO (≤1% v/v) combined with PEG-400 or cyclodextrins to stabilize the compound in buffer .
- pH Adjustment : Test solubility in phosphate-buffered saline (pH 7.4) or acetate buffer (pH 5.0) to mimic physiological conditions .
- Nanoformulation : Encapsulation in liposomes or polymeric nanoparticles to improve bioavailability .
Q. What analytical techniques are recommended for structural confirmation and purity assessment?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR to verify cyclopropane, triazole, and methoxyphenyl substituents (e.g., δ 7.2–7.5 ppm for aromatic protons) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (expected [M+H]⁺: ~377.15 g/mol) .
- HPLC : Reverse-phase C18 columns with UV detection at 254 nm to assess purity (>98%) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the modification of substituents to enhance target affinity?
- Methodological Answer :
- Core Modifications : Replace the cyclopropyl group with bulkier substituents (e.g., tert-butyl) to evaluate steric effects on enzyme binding .
- Electron-Withdrawing Groups : Introduce nitro or trifluoromethyl groups at the phenyl ring to modulate electron density and improve interactions with hydrophobic enzyme pockets .
- In Silico Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities toward target proteins (e.g., kinases, HDACs) .
Q. What experimental designs are suitable for resolving contradictions in reported biological activity data?
- Methodological Answer :
- Dose-Response Curves : Perform IC₅₀ assays across multiple concentrations (0.1–100 μM) to validate potency variations .
- Off-Target Screening : Use kinase profiling panels (e.g., Eurofins) to identify cross-reactivity with unrelated enzymes .
- Cell-Based Assays : Compare cytotoxicity in cancer vs. normal cell lines (e.g., MCF-7 vs. HEK293) to assess selectivity .
Q. How can computational modeling predict metabolic stability and toxicity profiles?
- Methodological Answer :
- ADMET Prediction : Tools like SwissADME or ADMETLab2.0 to estimate CYP450 metabolism, hepatotoxicity, and plasma protein binding .
- Metabolite Identification : LC-MS/MS to detect phase I/II metabolites in microsomal incubations (e.g., hydroxylation at cyclopropane) .
- QSAR Models : Train models on datasets of triazole derivatives to correlate logP values with membrane permeability .
Q. What strategies can validate the compound’s mechanism of action in complex biological systems?
- Methodological Answer :
- RNA Sequencing : Profile transcriptional changes in treated cells to identify downstream pathways (e.g., apoptosis, autophagy) .
- CRISPR Knockout : Use gene-edited cell lines lacking putative targets (e.g., HDAC6) to confirm on-target effects .
- Thermal Shift Assays : Monitor protein thermal stability shifts to confirm direct binding .
Data Contradiction Analysis
Q. How to address discrepancies in enzyme inhibition data across studies?
- Methodological Answer :
- Standardized Protocols : Adopt uniform assay conditions (e.g., ATP concentration in kinase assays) to minimize variability .
- Positive Controls : Include reference inhibitors (e.g., staurosporine for kinases) to calibrate activity measurements .
- Meta-Analysis : Pool data from independent studies using random-effects models to identify consensus IC₅₀ values .
Methodological Frameworks
Q. How to integrate experimental data with theoretical models for hypothesis refinement?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

